DDD86481

B-cell lymphoma Cancer cell line screen NMT inhibitor

DDD86481 (Zelenirstat, PCLX-001) is the first-in-class, orally bioavailable N-myristoyltransferase (NMT1/NMT2) inhibitor to reach clinical development. With >10-fold greater potency against hematological cancers compared to dasatinib and ibrutinib, and selective killing of cancer cells while sparing normal lymphocytes, it is the superior translational tool. Its established human PK profile, companion diagnostic strategy, and exceptional selectivity (0/468 kinases inhibited at 10 µM) make it the definitive choice for oncology research and preclinical studies.

Molecular Formula C23H28Cl2N6O2S
Molecular Weight 523.48
Cat. No. B1192644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDD86481
SynonymsDDD86481;  DDD 86481;  DDD-86481
Molecular FormulaC23H28Cl2N6O2S
Molecular Weight523.48
Structural Identifiers
SMILESCC(C)C1=NN(C)C(C)=C1NS(C2=C(Cl)C=C(C3=CC=NC(N4CCNCC4)=C3)C=C2Cl)(=O)=O
InChIInChI=1S/C23H28Cl2N6O2S/c1-14(2)21-22(15(3)30(4)28-21)29-34(32,33)23-18(24)11-17(12-19(23)25)16-5-6-27-20(13-16)31-9-7-26-8-10-31/h5-6,11-14,26,29H,7-10H2,1-4H3
InChIKeyCHDKOQZIUHMUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide for DDD86481 (Zelenirstat, PCLX-001): A First-in-Class NMT Inhibitor with Validated Clinical Pipeline


DDD86481, also known as Zelenirstat and PCLX-001, is a small-molecule, orally bioavailable inhibitor of both human N-myristoyltransferase isoforms, NMT1 and NMT2 . It is the first-in-class NMT inhibitor to enter clinical development for oncology indications [1]. The compound was initially developed as an anti-parasitic agent but was repositioned after demonstrating selective cytotoxicity against hematological cancer cells [2]. It is currently in Phase 1/2 clinical trials for relapsed/refractory acute myeloid leukemia (AML) and B-cell lymphomas [1].

Why DDD86481 (Zelenirstat) Cannot Be Replaced by Another NMT Inhibitor or Standard-of-Care Agent in Scientific Studies


Substituting DDD86481 with other NMT inhibitors like its analog DDD85646 or IMP-1088 is scientifically invalid for studies requiring clinical translation, given DDD86481's unique combination of dual NMT1/NMT2 potency and validated oral bioavailability in human subjects [1]. Furthermore, its mechanism of action is distinct from standard-of-care agents like dasatinib or ibrutinib, showing >10-fold greater potency in killing hematological cancer cells while sparing normal lymphocytes . The compound's clinical advancement to Phase 1/2 trials with defined pharmacokinetic parameters [1] and a companion diagnostic strategy for patient selection [2] creates a level of validation that generic in-class NMT inhibitors cannot match.

Quantitative Differentiation Guide for DDD86481 (Zelenirstat) vs. Comparators: Head-to-Head and Cross-Study Analysis


Superior Potency Against Hematological Cancer Cells vs. Standard-of-Care Kinase Inhibitors

In comparative studies, DDD86481 (PCLX-001) demonstrates significantly greater potency against hematological cancer cell lines than the clinically approved kinase inhibitors dasatinib and ibrutinib .

B-cell lymphoma Cancer cell line screen NMT inhibitor

Differential Selectivity Profile: Hematological vs. Solid Tumor Cell Lines

DDD86481 (PCLX-001) exhibits a marked selectivity for hematological cancer cell lines over solid tumor cell lines, a differentiation from broader-spectrum NMT inhibitors [1]. This was validated across two independent large-scale cancer cell line screens.

Hematological malignancy Selectivity Cancer cell line panel

Kinase Selectivity Profile: Clean Kinase Inhibition Profile vs. Multi-Targeted Kinase Inhibitors

DDD86481 demonstrates a clean kinase inhibition profile, failing to inhibit any of the 468 human kinases tested at a concentration of 10 μM . This is a critical differentiator from multi-targeted kinase inhibitors like dasatinib, which has a broad kinome inhibition profile.

Kinase selectivity Off-target effects Chemical probe

Comparative Efficacy in Senescence Models: DDD86481 vs. IMP1088

In a cellular model of senescence, DDD86481 and IMP1088 were directly compared for their ability to eliminate senescent cells [1]. DDD86481 exhibited a lower EC50 for the senolytic effect compared to IMP1088, indicating a more potent ability to clear these cells.

Senescence Senolytic NMT inhibitor

Validated Oral Bioavailability and Clinical Pharmacokinetics: A Clear Advantage Over Research-Grade Analogs

DDD86481 has established human pharmacokinetic (PK) parameters from a Phase 1 clinical trial, a level of validation absent for most research-grade NMT inhibitors like DDD85646 or IMP1088 [1]. This data confirms its suitability for once-daily oral dosing.

Pharmacokinetics Oral bioavailability Clinical trial

Optimal Scientific and Industrial Applications for DDD86481 (Zelenirstat) Based on Evidence-Driven Differentiation


Hematological Malignancy Research: Validating NMT Inhibition in B-Cell Lymphoma and AML Models

DDD86481 is the preferred tool compound for studies investigating NMT inhibition in hematological cancers. Its >10-fold greater potency compared to dasatinib and ibrutinib and its validated selectivity for hematological over solid tumor cell lines [1] make it ideal for in vitro and in vivo models of B-cell lymphoma and AML. The established human PK profile [2] also supports translational research aimed at eventual clinical application.

Senescence and Aging Research: A Potent Senolytic with Defined Mechanism

For studies on cellular senescence and age-related pathologies, DDD86481 offers a potent, on-target tool for eliminating senescent cells. Its superior senolytic EC50 compared to IMP1088 [3] and its clean kinase inhibition profile ensure that observed effects are attributable to NMT inhibition, enabling robust mechanistic conclusions in complex biological systems.

Chemical Probe Development: A Gold Standard for NMT Target Engagement Studies

DDD86481's exceptional selectivity (0/468 kinases inhibited at 10 μM) and its validation in global proteomics studies [4] establish it as a high-quality chemical probe. It is the ideal positive control for high-throughput screens targeting NMT or for validating NMT engagement in target deconvolution studies, where off-target effects must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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